molecular formula C12H16F2N2O2 B6353855 Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate CAS No. 1699360-88-7

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate

Cat. No.: B6353855
CAS No.: 1699360-88-7
M. Wt: 258.26 g/mol
InChI Key: QHBSXVFWCZFFOK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C12H16F2N2O2. It is a white to yellow solid and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, a difluorobenzyl group, and a hydrazinecarboxylate moiety.

Preparation Methods

The synthesis of tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate typically involves the reaction of 2,6-difluorobenzyl hydrazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,6-difluorobenzyl hydrazine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl hydrazine derivatives, while reduction may produce hydrazinecarboxylate derivatives with altered functional groups.

Scientific Research Applications

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate has several applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It serves as a building block for the preparation of more complex compounds.

    Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its hydrazinecarboxylate moiety is of particular interest for designing molecules with therapeutic properties.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

Tert-butyl 2-(2,6-difluorobenzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate: This compound has a similar structure but with fluorine atoms at different positions on the benzyl ring. It may exhibit different reactivity and biological activity.

    Tert-butyl 2-(2,6-dichlorobenzyl)hydrazinecarboxylate: The presence of chlorine atoms instead of fluorine atoms can significantly alter the compound’s chemical properties and applications.

    Tert-butyl 2-(2,6-dimethylbenzyl)hydrazinecarboxylate: The substitution of fluorine atoms with methyl groups can lead to changes in the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and hydrazinecarboxylate groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(2,6-difluorophenyl)methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-9(13)5-4-6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBSXVFWCZFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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